REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH:9][CH:10]1[C:39](=[O:40])[N:12]2[C:13]([C:23]([O:25]C(C3C=CC=CC=3)C3C=CC=CC=3)=[O:24])=[C:14]([CH:17]([O:19][C:20](=[O:22])[CH3:21])[CH3:18])[CH2:15][S:16][C@H:11]12)=[O:8].[C:41]1(OC)[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.F[C:50](F)(F)[C:51](O)=O.C(O[CH2:60][CH3:61])(=O)C>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH:9][CH:10]1[C:39](=[O:40])[N:12]2[C:13]([C:23]([OH:25])=[O:24])=[C:14]([CH:17]([O:19][C:20](=[O:22])[CH3:21])[CH3:18])[CH2:15][S:16][C@H:11]12)=[O:8].[N:9]1[C:10]([CH3:39])=[CH:11][C:60]([CH3:61])=[CH:41][C:51]=1[CH3:50].[CH2:7]([NH2:9])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1
|
Name
|
diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)NC1[C@@H]2N(C(=C(CS2)C(C)OC(C)=O)C(=O)OC(C2=CC=CC=C2)C2=CC=CC=C2)C1=O
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated at room temperature
|
Type
|
CUSTOM
|
Details
|
obtained residue
|
Type
|
EXTRACTION
|
Details
|
is extracted with aqueous sodium hydrogen carbonate solution
|
Type
|
TEMPERATURE
|
Details
|
The extract aqueous solution is cooled with ice
|
Type
|
EXTRACTION
|
Details
|
is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to one third volume
|
Type
|
ADDITION
|
Details
|
To this solution is added an equivalent amount of collidine or benzylamine
|
Type
|
FILTRATION
|
Details
|
the separated crystals are collected by filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CC(=O)NC1[C@@H]2N(C(=C(CS2)C(C)OC(C)=O)C(=O)O)C1=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=C(C=C1C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH:9][CH:10]1[C:39](=[O:40])[N:12]2[C:13]([C:23]([O:25]C(C3C=CC=CC=3)C3C=CC=CC=3)=[O:24])=[C:14]([CH:17]([O:19][C:20](=[O:22])[CH3:21])[CH3:18])[CH2:15][S:16][C@H:11]12)=[O:8].[C:41]1(OC)[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1.F[C:50](F)(F)[C:51](O)=O.C(O[CH2:60][CH3:61])(=O)C>C(Cl)Cl>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH:9][CH:10]1[C:39](=[O:40])[N:12]2[C:13]([C:23]([OH:25])=[O:24])=[C:14]([CH:17]([O:19][C:20](=[O:22])[CH3:21])[CH3:18])[CH2:15][S:16][C@H:11]12)=[O:8].[N:9]1[C:10]([CH3:39])=[CH:11][C:60]([CH3:61])=[CH:41][C:51]=1[CH3:50].[CH2:7]([NH2:9])[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1
|
Name
|
diphenylmethyl 7-(2-thienylacetamido)-3-(1-acetoxyethyl)-3-cephem-4-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)NC1[C@@H]2N(C(=C(CS2)C(C)OC(C)=O)C(=O)OC(C2=CC=CC=C2)C2=CC=CC=C2)C1=O
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated at room temperature
|
Type
|
CUSTOM
|
Details
|
obtained residue
|
Type
|
EXTRACTION
|
Details
|
is extracted with aqueous sodium hydrogen carbonate solution
|
Type
|
TEMPERATURE
|
Details
|
The extract aqueous solution is cooled with ice
|
Type
|
EXTRACTION
|
Details
|
is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to one third volume
|
Type
|
ADDITION
|
Details
|
To this solution is added an equivalent amount of collidine or benzylamine
|
Type
|
FILTRATION
|
Details
|
the separated crystals are collected by filtration
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)CC(=O)NC1[C@@H]2N(C(=C(CS2)C(C)OC(C)=O)C(=O)O)C1=O
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=C(C=C1C)C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |